2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Description
This compound belongs to a class of thieno[2,3-d]pyrimidinone derivatives, characterized by a fused thiophene-pyrimidine core substituted with ethyl, methyl, and oxo groups at positions 3, 5, 6, and 4, respectively. The acetamide moiety at position 2 features a sulfanyl linker and a 4-phenoxyphenyl group. The 4-phenoxyphenyl substituent distinguishes it from analogs, influencing lipophilicity and intermolecular interactions like hydrogen bonding .
Properties
Molecular Formula |
C24H23N3O3S2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-27-23(29)21-15(2)16(3)32-22(21)26-24(27)31-14-20(28)25-17-10-12-19(13-11-17)30-18-8-6-5-7-9-18/h5-13H,4,14H2,1-3H3,(H,25,28) |
InChI Key |
XJATXQQZTBBTQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Precursor Formation
The thieno[2,3-d]pyrimidin-4-one core originates from a substituted thiophene synthesized via the Gewald reaction. Ethyl acetoacetate, malononitrile, and sulfur react in ethanol with diethylamine as a catalyst to form ethyl 2-amino-3-cyano-4,5-dimethylthiophene-5-carboxylate (1 ) (Scheme 1). This reaction proceeds at ambient temperature, yielding a tetra-substituted thiophene critical for subsequent cyclization.
Key Reaction Conditions
Cyclocondensation to Form the Pyrimidine Ring
Cyclocondensation of 1 with nitriles or urea derivatives under acidic conditions generates the pyrimidine ring. Passing dry hydrogen chloride gas through a mixture of 1 and propionitrile in 1,4-dioxane at reflux forms 3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (2 ) (Scheme 2). The ethyl group at position 3 is introduced via the propionitrile reagent.
Optimization Insights
-
Temperature : 80–90°C (reflux)
-
Acid : Dry HCl gas (generated in situ)
-
Solvent : 1,4-dioxane
Introduction of the Sulfanyl Group at Position 2
Bromination for Electrophilic Substitution
Bromination of 2 at position 2 using bromine in acetic acid yields 2-bromo-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (3 ) (Scheme 3). This intermediate facilitates nucleophilic substitution with thiols.
Reaction Parameters
Thiolation via Nucleophilic Substitution
2-Mercapto-N-(4-phenoxyphenyl)acetamide (4 ) is prepared by reacting chloroacetyl chloride with 4-phenoxyaniline in dichloromethane, followed by treatment with sodium hydrosulfide (NaSH) in dimethylformamide (DMF). Subsequent substitution of 3 with 4 in the presence of potassium carbonate introduces the sulfanyl group (Scheme 4).
Critical Conditions
Formation of the Acetamide Side Chain
Synthesis of N-(4-Phenoxyphenyl)acetamide
4-Phenoxyaniline reacts with chloroacetyl chloride in anhydrous dichloromethane under nitrogen to form N-(4-phenoxyphenyl)chloroacetamide (5 ) (Scheme 5). Treatment with NaSH in DMF converts 5 to 4 , introducing the thiol group required for coupling.
Characterization Data
-
Melting Point : 112–114°C
-
¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 2H), 7.45 (t, J = 7.8 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 4.10 (s, 2H)
Coupling Reactions and Final Product Isolation
Sulfur Bridging and Purification
The coupling of 3 and 4 proceeds via a nucleophilic aromatic substitution mechanism. Crude product is purified through column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the title compound as a white solid.
Purification Metrics
-
Purity : >98% (HPLC)
-
Melting Point : 178–180°C
-
¹³C NMR (DMSO-d₆) : δ 170.2 (C=O), 164.5 (C-4), 152.1 (C-2), 135.6–115.2 (aromatic carbons), 24.3 (CH₃)
Optimization and Yield Improvement Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-nitrophenyl analog () exhibits stronger kinase inhibition but lower solubility compared to the 4-methylphenyl derivative ().
- Substituent Position : Ortho-substituted analogs (e.g., 2-ethylphenyl in ) show reduced crystallinity due to steric hindrance, impacting formulation stability.
- Phenoxy vs.
Modifications to the Thieno[2,3-d]pyrimidinone Core
Variations in the heterocyclic core alter conformational flexibility and hydrogen-bonding capacity:
Key Observations :
- Rigid vs. Flexible Cores: The hexahydrobenzothieno core () imposes conformational constraints, improving receptor selectivity but complicating synthesis.
- Simplified Cores: Dihydropyrimidinone derivatives () are synthetically accessible (80% yield) but may lack target specificity due to reduced steric bulk.
Functional Group Effects on Physicochemical Properties
Biological Activity
The compound 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a novel thieno[2,3-d]pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thieno[2,3-d]pyrimidine derivatives. Key steps include:
- Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions involving appropriate thioketones and amines.
- Acetylation of the resultant thieno[2,3-d]pyrimidine to introduce the acetamide functionality.
- Substitution reactions to attach the phenoxy group at the nitrogen position.
Antitumor Activity
Recent studies have shown that compounds related to thieno[2,3-d]pyrimidines exhibit significant antitumor activity. For instance:
- In vitro studies on NCI 60 cell lines demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited potent growth inhibition across various cancer types. The compound was found to be more effective than standard chemotherapeutics like 5-fluorouracil .
- Mechanistic studies indicated that these compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism necessary for DNA synthesis. The IC50 value for this compound was reported at 0.20 μM, showcasing its potency compared to methotrexate (IC50 = 0.22 μM) .
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- In vitro tests against various bacterial strains indicated that it possesses significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .
- The structure-function relationship suggests that modifications in the thieno[2,3-d]pyrimidine scaffold can enhance antimicrobial efficacy .
The biological activity of 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is largely attributed to its ability to interact with key biological targets:
- Inhibition of DHFR : The compound binds effectively to the active site of DHFR, disrupting folate metabolism in cancer cells.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cell lines through caspase activation pathways .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on SNB-75 Cells : Treatment with the compound resulted in G2/M phase cell cycle arrest and increased apoptosis markers (caspase-3 and caspase-9 activation), indicating a robust mechanism for inducing cell death in malignant cells .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead candidate for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-d]pyrimidin-4-one core. Key steps include:
- Core Formation : Cyclocondensation of substituted thiophene derivatives with urea or thiourea under reflux conditions .
- Sulfanyl Acetamide Introduction : Coupling the core with a sulfanyl-acetamide moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and bases like K₂CO₃ to drive the reaction .
- Purity Control : Intermediate purification via column chromatography and final product recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate:hexane 3:7) to monitor reaction progress and purity .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆, δ 1.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in DMSO (>50 mg/mL) and ethanol, sparingly soluble in water. Pre-dissolve in DMSO for in vitro assays, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .
- Stability : Stable at room temperature in dark, dry conditions. Avoid prolonged exposure to light or acidic/basic environments (pH <5 or >9) to prevent degradation of the thienopyrimidine core .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields or biological activity across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere) and validate biological assays with positive controls (e.g., known kinase inhibitors for activity studies) .
- Computational Modeling : Use density functional theory (DFT) to predict reactive intermediates or docking simulations to explain variability in biological target binding .
- Meta-Analysis : Compare datasets across studies, focusing on substituent effects (e.g., ethyl vs. methyl groups on the pyrimidine ring) that may alter reactivity or bioactivity .
Q. What computational tools are applicable for optimizing the synthesis or activity of this compound?
- Methodological Answer :
- Reaction Path Prediction : Employ quantum chemical software (Gaussian, ORCA) to model reaction pathways and identify rate-limiting steps .
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .
- Machine Learning : Train models on existing thienopyrimidine datasets to prioritize synthetic routes or derivatives with enhanced bioactivity .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfanyl-acetamide moiety?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the sulfanyl linker (e.g., replacing S with O or NH) or acetamide group (e.g., N-alkyl vs. N-aryl substitutions) .
- Biological Testing : Screen analogs against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays. Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., EGFR) to identify key hydrogen bonds or hydrophobic interactions mediated by the acetamide group .
Q. What strategies are effective for modifying the thieno[2,3-d]pyrimidine core to enhance selectivity?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5/6 positions to modulate electron density and improve binding to ATP pockets .
- Ring Expansion : Synthesize 5,6,7,8-tetrahydro derivatives to evaluate conformational flexibility impacts on selectivity .
- Prodrug Design : Mask the 4-oxo group with ester or amide prodrugs to enhance solubility and tissue penetration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological targets (e.g., kinase vs. protease inhibition)?
- Methodological Answer :
- Target Profiling : Use broad-panel kinase assays (Eurofins KinaseProfiler) and surface plasmon resonance (SPR) to confirm binding specificity .
- Off-Target Screening : Employ thermal shift assays (TSA) to identify secondary targets and validate findings with siRNA knockdown models .
- Data Normalization : Re-analyze published data using standardized metrics (e.g., % inhibition at 10 µM) to reduce variability from assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
